3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Overview
Description
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is a synthetic compound that belongs to the class of triazaspiro compounds. These compounds are known for their unique structural features and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps. One common method involves the reaction of 4-methoxybenzylamine with a suitable cyclic anhydride to form the intermediate. This intermediate is then reacted with a triaza compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly delta opioid receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological and psychiatric disorders.
Mechanism of Action
The compound exerts its effects primarily through its interaction with delta opioid receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in various physiological effects, including analgesia and modulation of mood .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazaspiro derivatives such as:
- 1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
What sets 3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride apart from similar compounds is its specific structural configuration and its selective agonist activity at delta opioid receptors. This selectivity makes it a promising candidate for further drug development and research .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-21-12-5-3-11(4-6-12)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15;/h3-6,16H,2,7-10H2,1H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHFEHBSKBWROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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